molecular formula C11H16O B1198627 2-Isopropyl-5-methylanisole CAS No. 1076-56-8

2-Isopropyl-5-methylanisole

Cat. No.: B1198627
CAS No.: 1076-56-8
M. Wt: 164.24 g/mol
InChI Key: LSQXNMXDFRRDSJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thymol methyl ether primarily targets cell membranes . It interacts with these membranes, disrupting their structure and function . This interaction affects membrane permeability, leading to a loss of membrane potential and leakage of cellular contents .

Mode of Action

The compound’s mode of action involves disruption of the cell envelope and interaction with intracellular targets . It impairs ergosterol biosynthesis in Candida strains, which consequently affects cell membrane integrity . Thymol methyl ether has also been shown to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways .

Biochemical Pathways

Thymol methyl ether affects several biochemical pathways. It modulates critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin . These pathways play crucial roles in cell growth, proliferation, and survival.

Result of Action

The result of thymol methyl ether’s action at the molecular and cellular level includes the induction of apoptosis, cell cycle arrest, and inhibition of metastasis . It also disrupts cell membranes, leading to a loss of membrane potential and leakage of cellular contents .

Action Environment

The action of thymol methyl ether can be influenced by environmental factors. For instance, the compound’s antimicrobial effect can be affected by its interaction with food matrix components . .

Chemical Reactions Analysis

2-Isopropyl-5-methylanisole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups can be introduced into the aromatic ring using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

2-Isopropyl-5-methylanisole can be compared with other similar compounds, such as:

    Thymol: Both compounds have similar aromatic structures and are used in the flavor and fragrance industry. thymol has a more pronounced antiseptic property.

    Methyleugenol: This compound is also used in fragrances and has a similar structure but differs in its specific functional groups and applications.

    Chlorothymol: A chlorinated derivative of thymol, it has enhanced antimicrobial properties compared to this compound.

These comparisons highlight the unique properties and applications of this compound, particularly its strong fennel aroma and its use in various industries.

Properties

IUPAC Name

2-methoxy-4-methyl-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQXNMXDFRRDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047617
Record name 2-Isopropyl-5-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless, oily liquid with a warm-spicy rooty herbaceous note
Record name 1-Methyl-3-methoxy-4-isopropylbenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

214.00 to 216.00 °C. @ 760.00 mm Hg
Record name Thymol methyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in oils, soluble (in ethanol)
Record name 1-Methyl-3-methoxy-4-isopropylbenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.936-0.940
Record name 1-Methyl-3-methoxy-4-isopropylbenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1076-56-8
Record name Thymol methyl ether
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Record name 2-Isopropyl-5-methylanisole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymol methyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404221
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Record name Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-
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Record name 2-Isopropyl-5-methylanisole
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Record name 2-isopropyl-5-methylanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.786
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Record name 2-ISOPROPYL-5-METHYLANISOLE
Source FDA Global Substance Registration System (GSRS)
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Record name Thymol methyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Thymol methyl ether?

A1: Thymol methyl ether has the molecular formula C11H16O and a molecular weight of 164.24 g/mol.

Q2: Are there any characteristic spectroscopic data available for Thymol methyl ether identification?

A2: Yes, Thymol methyl ether can be identified using GC-MS analysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm its structure [].

Q3: Which plant species are known to contain Thymol methyl ether?

A3: Thymol methyl ether has been identified in various plant species, including Thymus, Lippia, Crithmum maritimum, Apium leptophyllum, Conobea scoparioides, Juniperus drupacea, Monarda didyma, and Nashia inaguensis [, , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q4: Are there different chemotypes within a single plant species based on Thymol methyl ether content?

A4: Yes, some plant species, such as Crithmum maritimum and Lippia grandis, exhibit chemotypic variations based on differing levels of Thymol methyl ether in their essential oils [, ].

Q5: What factors can influence the chemical composition and yield of essential oils, including Thymol methyl ether content, in plants?

A5: Several factors contribute to variations in essential oil yield and composition, including geographical origin, harvest time, plant organ, environmental factors (such as temperature, soil type, and climate), and extraction methods [, , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q6: Does Thymol methyl ether exhibit any biological activities?

A6: While research is ongoing, Thymol methyl ether has demonstrated potential antioxidant, antimicrobial (particularly against Gram-positive bacteria and some fungi), and mosquito repellent properties in laboratory settings [, , , , , , , , , , , ].

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